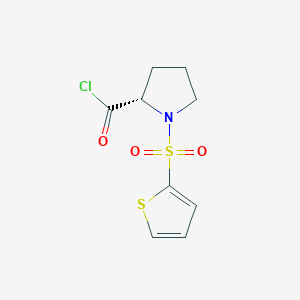
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride
Descripción general
Descripción
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride, also known as 2-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride, is an organic compound with a molecular formula of C9H9ClO3S. It is a white crystalline solid with a slight odor. It is soluble in water and has a melting point of 140-143°C. This compound has been used in various scientific research applications, including as a reagent for the synthesis of various organic compounds, as an inhibitor of the enzyme acetylcholinesterase, and as a building block in the synthesis of peptides. In
Aplicaciones Científicas De Investigación
(2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride has been used in various scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 2-cyano-4-chlorobenzaldehyde and 2-amino-1-thiophen-2-ylsulfonylpyrrolidine. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of signals between nerve cells. Additionally, it has been used as a building block in the synthesis of peptides, which are molecules composed of amino acids.
Mecanismo De Acción
The mechanism of action of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of signals between nerve cells. The inhibition of this enzyme can result in increased levels of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride are not fully understood. However, it is believed that the inhibition of the enzyme acetylcholinesterase can lead to increased levels of acetylcholine, which can result in increased muscle contraction, increased heart rate, and increased alertness. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments, such as the fact that it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (2S)-1-Thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action could lead to the development of more effective and specific inhibitors of the enzyme acetylcholinesterase. Finally, further research into its synthesis and purification methods could lead to the development of more efficient and cost-effective methods for the production of this compound.
Propiedades
IUPAC Name |
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAUMNIYBMILU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienylsulfonyl)prolyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)

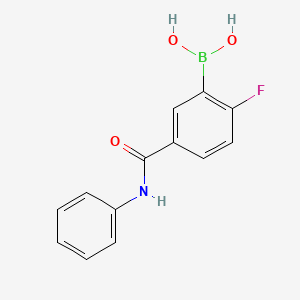
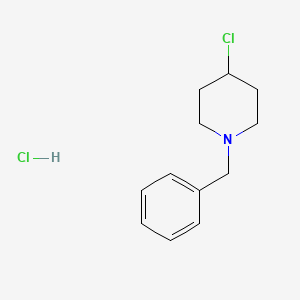

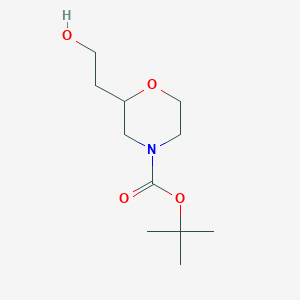

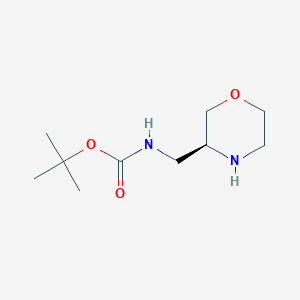



![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)
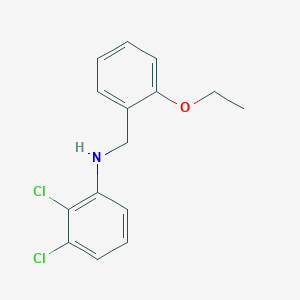
![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1437320.png)